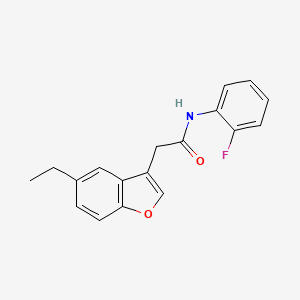

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide

Description

This compound features a benzofuran core substituted with an ethyl group at position 5, connected via an acetamide linker to a 2-fluorophenyl group. The 2-fluorophenyl group introduces electron-withdrawing effects, which may improve metabolic stability and binding affinity in biological systems . The acetamide bridge serves as a hydrogen-bond donor/acceptor, a common feature in pharmacologically active molecules.

Properties

Molecular Formula |

C18H16FNO2 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C18H16FNO2/c1-2-12-7-8-17-14(9-12)13(11-22-17)10-18(21)20-16-6-4-3-5-15(16)19/h3-9,11H,2,10H2,1H3,(H,20,21) |

InChI Key |

JKVKAARRODGJJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to FEBFA. One common approach involves the following steps:

Benzofuran Synthesis: Start with 5-ethylbenzofuran, which can be synthesized from commercially available precursors. Alkylation of benzofuran with ethyl bromide yields 5-ethylbenzofuran.

Acylation: React 5-ethylbenzofuran with 2-fluoroacetophenone in the presence of a Lewis acid catalyst (such as AlCl₃) to form FEBFA.

b. Industrial Production: FEBFA is produced on a small scale for research purposes. due to its specialized applications, large-scale industrial production is limited.

Chemical Reactions Analysis

a. Reactions: FEBFA undergoes various chemical transformations:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group leads to the alcohol derivative.

Substitution: Nucleophilic substitution reactions occur at the fluorine atom or the amide nitrogen.

Amide Hydrolysis: Under acidic or basic conditions, FEBFA hydrolyzes to yield the corresponding carboxylic acid and amine.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or nucleophiles (e.g., amines).

Amide Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.

c. Major Products: The major products depend on the specific reaction conditions. For example:

- Oxidation: Carboxylic acid derivative.

- Reduction: Alcohol derivative.

- Substitution: Various substituted FEBFA derivatives.

Scientific Research Applications

FEBFA finds applications in:

Medicine: Investigated as a potential drug candidate due to its anti-inflammatory or analgesic properties.

Chemical Biology: Used as a probe to study specific biological pathways.

Industry: Limited applications in specialty chemicals.

Mechanism of Action

The exact mechanism of FEBFA’s effects remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzothiazole Derivatives ()

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the benzofuran core with a benzothiazole ring. The trifluoromethyl group in these derivatives enhances electronegativity and metabolic resistance, whereas the ethyl group in the target compound may prioritize lipophilicity over polarity .

Pyrimidine/Isoxazole Derivatives ()

For example, 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide replaces benzofuran with pyrimidine and isoxazole rings. These nitrogen-rich heterocycles increase hydrogen-bonding capacity but may reduce membrane permeability due to higher polarity.

Dihydrobenzofuran Derivatives ()

Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate) shares a reduced benzofuran scaffold. Saturation of the furan ring decreases aromaticity, likely reducing π-stacking interactions compared to the fully aromatic target compound. Ethofumesate’s sulfonate group and ethoxy chain render it more hydrophilic, aligning with its use as a pesticide rather than a pharmaceutical candidate .

Substituent Effects

Fluorophenyl vs. Methoxyphenyl Groups

The target compound’s 2-fluorophenyl group provides electron-withdrawing effects, enhancing stability and receptor binding. In contrast, methoxy-substituted phenyl groups in benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide) donate electron density, which may alter target selectivity or pharmacokinetics .

Ethyl vs. Methyl or Trifluoromethyl Groups

Trifluoromethyl groups in benzothiazole derivatives () offer stronger electronegativity and metabolic resistance but may reduce solubility .

Functional Group Variations

Acetamide Linker Modifications

While the target compound retains a simple acetamide bridge, derivatives like N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide () incorporate thioether and thiadiazole groups. These modifications introduce sulfur-based interactions (e.g., metal coordination) but may increase synthetic complexity .

Stereochemical Complexity ()

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature multiple stereocenters and extended alkyl chains. These structural elements enhance target specificity but complicate synthesis and scalability compared to the target compound’s simpler achiral structure .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Application |

|---|---|---|---|---|

| Target Compound | Benzofuran | 5-ethyl, 2-fluorophenyl | Acetamide | Pharmaceutical |

| N-(6-trifluoromethylbenzothiazole-2-yl)-... | Benzothiazole | Trifluoromethyl, methoxyphenyl | Acetamide | Pharmaceutical (Patent) |

| 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-... | Pyrimidine | Hydroxy, thio, methylisoxazolyl | Acetamide, thioether | Agrochemical/Pharma |

| Ethofumesate | Dihydrobenzofuran | Ethoxy, sulfonate | Ester, sulfonate | Pesticide |

Research Findings and Implications

- Benzofuran vs. Benzothiazole : The benzofuran core in the target compound offers a balance of moderate polarity and aromaticity, favoring blood-brain barrier penetration in drug candidates. Benzothiazole derivatives, while more electronegative, may face solubility challenges .

- Fluorophenyl Advantage : The 2-fluorophenyl group enhances metabolic stability compared to methoxy or unsubstituted phenyl groups, a critical factor in drug design .

Biological Activity

The compound 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide involves the reaction of 5-ethyl-1-benzofuran-3-carboxylic acid with 2-fluoroaniline in the presence of acetic anhydride. The reaction typically occurs under reflux conditions, followed by purification through crystallization.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(5-Ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide | E. coli | 20 |

| S. aureus | 15 | |

| P. aeruginosa | 25 |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it inhibited the growth of Candida albicans with an MIC of 30 µg/mL. This suggests its potential application in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by structural modifications. The presence of the ethyl group and fluorine atom in this compound enhances lipophilicity, which is critical for membrane permeability and bioactivity. Studies indicate that variations in substituents on the benzofuran ring significantly affect antimicrobial potency.

Case Studies

- Study on Antibacterial Efficacy : A recent study assessed the antibacterial efficacy of various benzofuran derivatives, including our compound. It was found that modifications on the phenyl ring led to enhanced activity against resistant strains of S. aureus, with some derivatives outperforming conventional antibiotics like ceftriaxone .

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties of related compounds. The study highlighted that compounds with similar structural motifs exhibited varying degrees of efficacy against C. albicans and other fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.